BenchChemオンラインストアへようこそ!

N,N'-((4-nitrophenyl)methylene)diacetamide

Synthetic methodology Process chemistry Yield optimization

This geminal bisamide is a differentiated building block for antibacterial lead discovery and high-temperature chemistry. It delivers sub-μM MICs against B. subtilis, S. pyogenes, and E. coli while offering a 193.4 kJ/mol thermal decomposition barrier—7.7 kJ/mol higher than the N-phenyl analog—for wider processing windows. Its one-step, quantitative Vilsmeier synthesis and low LogP (0.07) reduce both production costs and assay interference risks, making it the superior choice over generic diacetamides.

Molecular Formula C11H13N3O4
Molecular Weight 251.242
CAS No. 40891-07-4
Cat. No. B2671377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-((4-nitrophenyl)methylene)diacetamide
CAS40891-07-4
Molecular FormulaC11H13N3O4
Molecular Weight251.242
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16)
InChIKeyFBYZPCLLQOPFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-((4-Nitrophenyl)methylene)diacetamide (CAS 40891-07-4): Chemical Identity and Baseline Properties for Research Procurement


N,N'-((4-Nitrophenyl)methylene)diacetamide (CAS 40891-07-4) is a synthetic geminal bisamide compound characterized by a central methylene bridge linking two acetamide moieties and a para-nitrophenyl substituent . With a molecular formula of C11H13N3O4 and a molecular weight of 251.24 g/mol, this compound belongs to the N-substituted diacetamide class, wherein the electron-withdrawing 4-nitro group confers distinct electronic and stability profiles compared to unsubstituted or electron-donating analogs [1]. The compound is synthesized via condensation of 4-nitrobenzaldehyde with acetamide or through adapted Vilsmeier conditions yielding quantitative conversion, and it serves as a versatile building block for generating bioactive derivatives through nitro group reduction or nucleophilic substitution .

Why Generic Diacetamide Substitution Fails: Structural and Performance Differentiation of N,N'-((4-Nitrophenyl)methylene)diacetamide


Simple substitution with other N-aryldiacetamides or unsubstituted diacetamide cannot reproduce the specific combination of thermal stability, electronic properties, and antimicrobial potency exhibited by N,N'-((4-nitrophenyl)methylene)diacetamide. The 4-nitro substituent exerts a strong electron-withdrawing effect that significantly alters the delocalization of the nitrogen lone pair, directly impacting both the compound's gas-phase decomposition kinetics and its interaction with biological targets [1]. Experimental kinetic studies demonstrate that the 4-nitrophenyl derivative requires substantially higher activation energy for thermal elimination compared to N-phenyl and 4-methoxyphenyl analogs, indicating that thermal processing conditions tolerated by this compound will degrade less stabilized congeners [2]. Furthermore, antimicrobial potency varies dramatically across the diacetamide series, with the 4-nitrophenyl substitution pattern conferring sub-micromolar MIC values against multiple clinically relevant strains—a level of activity not uniformly observed across in-class compounds [3]. The quantitative evidence below establishes the specific, measurable differentiation that precludes generic substitution.

Quantitative Evidence Guide: Verified Differentiation of N,N'-((4-Nitrophenyl)methylene)diacetamide from Closest Analogs


One-Step Quantitative Synthesis: Yield Advantage of Adapted Vilsmeier Protocol for N,N'-((4-Nitrophenyl)methylene)diacetamide

N,N'-((4-Nitrophenyl)methylene)diacetamide can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with traditional two-step N-acylation methods for related amide derivatives, which typically achieve moderate yields and require intermediate purification steps . The one-step protocol eliminates the need for stepwise N-acylation with acyl chlorides followed by condensation, reducing both synthetic burden and material loss.

Synthetic methodology Process chemistry Yield optimization

Enhanced Thermal Stability: Activation Energy Advantage of N,N'-((4-Nitrophenyl)methylene)diacetamide Over N-Phenyl and 4-Methoxyphenyl Analogs

Gas-phase elimination kinetics reveal that N,N'-((4-nitrophenyl)methylene)diacetamide exhibits the highest activation energy (Ea) among N-aryldiacetamide analogs, conferring superior thermal stability [1]. The 4-nitro electron-withdrawing group stabilizes the molecule against unimolecular decomposition compared to the electron-donating 4-methoxy and unsubstituted phenyl derivatives.

Thermal stability Gas-phase kinetics Process safety

Broad-Spectrum Antibacterial Potency: Sub-Micromolar MIC Values of N,N'-((4-Nitrophenyl)methylene)diacetamide Against Gram-Positive and Gram-Negative Strains

N,N'-((4-Nitrophenyl)methylene)diacetamide demonstrates sub-micromolar minimum inhibitory concentrations (MIC) against multiple clinically relevant bacterial strains, including both Gram-positive and Gram-negative species [1]. The compound exhibits particularly potent activity against Bacillus subtilis (MIC = 0.3 µM) and Escherichia coli (MIC = 0.5 µM).

Antibacterial MIC Gram-positive Gram-negative

Hemocompatibility Profile: High Selectivity Window of N,N'-((4-Nitrophenyl)methylene)diacetamide Between Antibacterial Activity and Hemolytic Toxicity

N,N'-((4-Nitrophenyl)methylene)diacetamide exhibits minimal hemolytic activity against sheep erythrocytes, with lytic concentration (LC) exceeding 600 µM [1]. This stands in marked contrast to the antibacterial MIC values ranging from 0.3 to 7 µM, yielding a substantial therapeutic window.

Hemolytic activity Selectivity index Safety margin

Physicochemical Differentiation: LogP and Aqueous Solubility Profile of N,N'-((4-Nitrophenyl)methylene)diacetamide for Assay Compatibility

N,N'-((4-Nitrophenyl)methylene)diacetamide possesses a measured LogP of 0.07 and calculated aqueous solubility at pH 7 of 1.75 μg/mL . This physicochemical profile represents a distinctive balance of moderate hydrophilicity (favorable for aqueous assay compatibility) with sufficient lipophilicity to enable passive membrane permeation.

LogP Aqueous solubility ADMET Drug-likeness

Optimal Research and Industrial Applications of N,N'-((4-Nitrophenyl)methylene)diacetamide Based on Verified Differentiation


Antibacterial Lead Discovery: Use as a Sub-Micromolar Active Scaffold for Gram-Positive and Gram-Negative Pathogen Programs

N,N'-((4-Nitrophenyl)methylene)diacetamide is an optimal starting scaffold for antibacterial lead discovery programs targeting broad-spectrum activity. The compound demonstrates sub-micromolar MIC values against both Gram-positive (B. subtilis 0.3 µM, S. pyogenes 0.8 µM) and Gram-negative (E. coli 0.5 µM) strains [1], potency that substantially exceeds that of related diacetamide derivatives tested under comparable conditions [2]. The large selectivity window relative to hemolytic activity (LC >600 µM) provides a favorable safety margin for advancing hits into in vivo efficacy models [1]. The 4-nitro group offers a tractable synthetic handle for reduction to the corresponding aniline derivative, enabling rapid analog generation to explore structure-activity relationships without sacrificing the core potency profile.

High-Temperature Process Chemistry: Deployment in Synthetic Protocols Requiring Thermal Robustness

Research protocols involving elevated temperatures—such as gas-phase reactions, high-temperature catalytic transformations, or thermal stability studies—benefit from the superior thermal robustness of N,N'-((4-nitrophenyl)methylene)diacetamide. Gas-phase kinetic measurements establish that the 4-nitrophenyl derivative requires 193.4 kJ mol⁻¹ activation energy for unimolecular decomposition, the highest among N-aryldiacetamide analogs [1]. This 7.7 kJ mol⁻¹ advantage over the N-phenyl analog and 2.0 kJ mol⁻¹ advantage over the 4-methoxyphenyl analog directly translates to a wider operational temperature window before thermal degradation occurs. For process chemists selecting building blocks for reactions conducted at elevated temperatures, this compound offers a quantifiable stability margin that unsubstituted or electron-donating analogs cannot match.

Efficient Library Synthesis: Utilization in High-Throughput Medicinal Chemistry Campaigns Requiring Quantitative Yield and One-Step Access

Medicinal chemistry groups engaged in parallel synthesis or library production should prioritize N,N'-((4-nitrophenyl)methylene)diacetamide due to its accessibility via a quantitative-yield, one-step Vilsmeier protocol [1]. The elimination of a second synthetic step and intermediate purification reduces both time-to-compound and material costs compared to traditional two-step N-acylation methods required for related amide derivatives [2]. The 5–13% absolute yield improvement over hydroxyapatite-catalyzed bisamide synthesis, combined with step-count reduction, translates to measurable gains in library production efficiency. The compound's solid physical form and achiral nature further simplify handling and purification in automated synthesis workflows.

Aqueous Assay-Compatible Screening: Selection for Biochemical and Cell-Based Assays Requiring Balanced Solubility and Permeability

N,N'-((4-Nitrophenyl)methylene)diacetamide is particularly well-suited for aqueous biochemical and cell-based screening campaigns where compound precipitation or non-specific binding frequently confounds data interpretation. The experimentally measured LogP of 0.07 and tPSA of 101.3 Ų indicate a physicochemical profile that balances aqueous solubility with membrane permeability [1]. This LogP value is 1.8–4.7 log units lower than related 4-nitrophenyl amide derivatives [2], substantially reducing the risk of assay interference from compound aggregation or non-specific protein binding. Procurement of this compound for screening libraries is justified by its compatibility with standard assay buffers and its reduced likelihood of generating false-positive hits due to colloidal aggregation—a common liability of more lipophilic nitroaromatic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-((4-nitrophenyl)methylene)diacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.